molecular formula C13H10N2OS B8708683 2-Amino-6-(1,3-benzothiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 60928-38-3

2-Amino-6-(1,3-benzothiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No. B8708683
Key on ui cas rn: 60928-38-3
M. Wt: 242.30 g/mol
InChI Key: VPBFNGJZAYKJJX-UHFFFAOYSA-N
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Patent
US04039553

Procedure details

2(2'-hydroxy-3'-aminophenyl)benzothiazole was prepared by reacting 3-aminosalicylic acid with o-aminobenzenethiol according to the process of Example I. At the end of 6 hours the desired product precipitated and said product was filtered and air-dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5](O)=O)[C:3]=1[OH:11].[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[SH:19]>>[OH:11][C:3]1[C:2]([NH2:1])=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]1[S:19][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=2[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(C(=O)O)=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of 6 hours the desired product precipitated
Duration
6 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1N)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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